molecular formula C14H15NO2 B15320456 2-(Isoquinolin-5-yl)-3-methylbutanoic acid

2-(Isoquinolin-5-yl)-3-methylbutanoic acid

Cat. No.: B15320456
M. Wt: 229.27 g/mol
InChI Key: QZXZTABRQLTNRP-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)-3-methylbutanoic acid is an organic compound that features an isoquinoline moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)-3-methylbutanoic acid typically involves the reaction of isoquinoline derivatives with appropriate butanoic acid precursors. One common method involves the use of isoquinoline-5-boronic acid as a starting material, which undergoes a series of reactions including coupling and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)-3-methylbutanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.

    Substitution: The isoquinoline moiety allows for substitution reactions where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Isoquinolin-5-yl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(Isoquinolin-5-yl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-5-yl)-3-methylbutanoic acid is unique due to its specific combination of the isoquinoline moiety with a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-isoquinolin-5-yl-3-methylbutanoic acid

InChI

InChI=1S/C14H15NO2/c1-9(2)13(14(16)17)12-5-3-4-10-8-15-7-6-11(10)12/h3-9,13H,1-2H3,(H,16,17)

InChI Key

QZXZTABRQLTNRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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